Ethyl 2,4-dimethylbenzoate

Description

BenchChem offers high-quality Ethyl 2,4-dimethylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,4-dimethylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

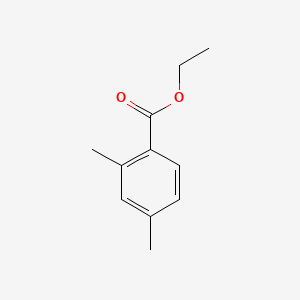

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,4-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-4-13-11(12)10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYPOWRKMKNFHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187134 | |

| Record name | Ethyl 2,4-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33499-42-2 | |

| Record name | Benzoic acid, 2,4-dimethyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33499-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,4-dimethylbenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033499422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2,4-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,4-dimethylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Ethyl 2,4-Dimethylbenzoate

CAS Registry Number: 33499-42-2 [1][2][3]

Executive Summary

Ethyl 2,4-dimethylbenzoate (CAS 33499-42-2) is a specialized aromatic ester utilized primarily as a fine chemical intermediate and a high-impact fragrance ingredient. Characterized by a phenolic, fruity odor profile with distinct berry and cherry nuances, it serves as a critical fixative in perfumery and a solvent in polymer chemistry.[4] This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis logic, and analytical validation protocols for research and development applications.

Physicochemical Profile

The following data establishes the baseline identity for Ethyl 2,4-dimethylbenzoate. Researchers should use these values to validate raw material purity prior to synthesis or formulation.

| Property | Value | Technical Note |

| CAS Number | 33499-42-2 | Primary registry number.[1][3] |

| IUPAC Name | Ethyl 2,4-dimethylbenzoate | Synonyms: 2,4-Dimethylbenzoic acid ethyl ester.[1][3] |

| Molecular Formula | C₁₁H₁₄O₂ | |

| Molecular Weight | 178.23 g/mol | |

| Appearance | Colorless to light yellow liquid | Oxidizes slightly upon prolonged air exposure. |

| Density | 1.01 ± 0.06 g/cm³ | At 20°C (Predicted/Experimental average). |

| Boiling Point | 244.6°C | At 760 mmHg (Standard Atmosphere).[1] |

| Flash Point | 107°C | Closed Cup.[1] Requires standard flammability precautions. |

| Refractive Index | 1.5130 | At 20°C. |

| Solubility | Immiscible in water | Soluble in ethanol, diethyl ether, and organic solvents. |

Synthesis & Manufacturing Logic

Mechanistic Approach

The most robust synthesis route for Ethyl 2,4-dimethylbenzoate is the Fischer Esterification of 2,4-dimethylbenzoic acid with ethanol.

Causality & Optimization:

-

Steric Hindrance: The methyl group at the ortho (2-position) creates steric hindrance near the carbonyl carbon. This reduces the rate of nucleophilic attack by ethanol compared to unsubstituted benzoic acid.

-

Protocol Adjustment: To counteract this, the reaction requires a strong acid catalyst (conc. H₂SO₄) and an extended reflux time to shift the equilibrium. Continuous removal of water (via a Dean-Stark trap or molecular sieves) is critical to drive the reaction to completion (Le Chatelier's principle).

Synthesis Workflow Diagram

The following diagram outlines the critical path for laboratory-scale synthesis, emphasizing the workup required to remove unreacted acid and catalyst.

Figure 1: Step-by-step synthesis workflow for Ethyl 2,4-dimethylbenzoate via Fischer Esterification.[5]

Experimental Protocol (Bench Scale)

-

Charge: In a 500 mL round-bottom flask, dissolve 0.1 mol of 2,4-dimethylbenzoic acid in 1.0 mol of absolute ethanol (excess ethanol serves as solvent and driver).

-

Catalyze: Slowly add 1.0 mL of concentrated H₂SO₄ while stirring.

-

Reflux: Attach a reflux condenser. Heat to reflux (~78°C) for 10–12 hours. Note: Monitor via TLC until the acid spot disappears.

-

Workup: Cool the mixture and concentrate under reduced pressure to remove excess ethanol.

-

Neutralize: Dissolve the residue in diethyl ether and wash twice with saturated NaHCO₃ solution to remove unreacted acid and catalyst.

-

Purify: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and distill under vacuum (approx. 156°C at 40 Torr) to obtain the pure ester.

Analytical Characterization

Validating the identity of CAS 33499-42-2 requires distinguishing it from its isomers (e.g., 3,5-dimethyl or 2,5-dimethyl variants).

GC-MS Fingerprinting

-

Retention Time: The 2,4-isomer typically elutes differently than the 3,5-isomer due to the "ortho effect" influencing polarity and boiling point.

-

Fragmentation Pattern: Look for the molecular ion peak

at m/z 178.-

Major fragment: Loss of ethoxy group

, followed by loss of CO. -

Tropylium ion rearrangement is common in alkyl-substituted benzenes.

-

NMR Spectroscopy (¹H NMR in CDCl₃)

A self-validating NMR spectrum must show:

-

Aromatic Region: Three protons. The splitting pattern will show coupling characteristic of the 1,2,4-substitution pattern (typically a doublet, a singlet-like signal, and a doublet of doublets).

-

Benzylic Methyls: Two distinct singlets (3H each) corresponding to the methyl groups at C2 and C4. Crucial: The C2-methyl is often slightly downfield due to the anisotropic effect of the carbonyl.

-

Ethyl Group: A classic quartet (~4.3 ppm, 2H) and triplet (~1.3 ppm, 3H).

Applications in R&D

Fragrance Chemistry

Ethyl 2,4-dimethylbenzoate is valued for its ability to bridge "top notes" and "heart notes."

-

Olfactory Profile: Sweet, phenolic, fruity (berry/cherry), with floral nuances (jasmine/gardenia).[4]

-

Function: It acts as a fixative, anchoring volatile fruit accords while adding depth to floral compositions.[4] Unlike Methyl Benzoate (which is sharper), the Ethyl ester is softer and more persistent.[4]

Figure 2: Functional role of Ethyl 2,4-dimethylbenzoate in fragrance formulation.

Organic Synthesis Intermediate

The compound serves as a precursor for specialized polymer additives. The ester group can be further derivatized (e.g., reduction to alcohol) to create sterically hindered benzylic alcohols used in resin modification.

Safety & Handling (SDS Highlights)

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

-

Handling: Wear nitrile gloves and safety goggles. Perform synthesis in a fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place under inert gas (nitrogen) if storing for long periods to prevent hydrolysis or oxidation.

References

-

BuyersGuideChem. (2026). Ethyl 2,4-dimethylbenzoate Suppliers and Safety. Retrieved from [Link]

Sources

- 1. Ethyl 2,4-dimethylbenzoate | 33499-42-2 - BuyersGuideChem [buyersguidechem.com]

- 2. Ethyl 2,4-dimethylbenzoate, 5 g, CAS No. 33499-42-2 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

- 3. biosynth.com [biosynth.com]

- 4. fraterworks.com [fraterworks.com]

- 5. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]

Physical properties of Ethyl 2,4-dimethylbenzoate

Executive Summary

Ethyl 2,4-dimethylbenzoate (CAS: 33499-42-2) is a lipophilic ester intermediate utilized primarily in the synthesis of pharmaceuticals, agrochemicals, and specialized polymer additives.[1][2][3][4] Distinguished by its steric bulk at the ortho and para positions relative to the ester group, this compound exhibits enhanced hydrolytic stability compared to unsubstituted ethyl benzoate.[1] This guide provides a definitive technical analysis of its physicochemical properties, synthesis protocols, and handling requirements, resolving common discrepancies found in commercial literature.

Chemical Identity & Structural Analysis

The steric hindrance provided by the methyl group at the 2-position (ortho) significantly influences the compound's reactivity, particularly retarding hydrolysis rates—a critical factor in its application as a stable solvent or prodrug scaffold.[1]

| Parameter | Value |

| IUPAC Name | Ethyl 2,4-dimethylbenzoate |

| CAS Registry Number | 33499-42-2 |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| SMILES | CCOC(=O)C1=C(C=C(C=C1)C)C |

| InChI Key | RJYPOWRKMKNFHH-UHFFFAOYSA-N |

| Structural Class | Alkyl Benzoate Ester |

Thermodynamic & Physical Constants

Note: Discrepancies in boiling point data across commercial catalogs are addressed in the Technical Insight below.

Core Physical Data

| Property | Value | Condition / Method |

| Boiling Point (Atmospheric) | 244.6°C (Predicted) | @ 760 mmHg [1] |

| Boiling Point (Reduced) | 156°C | @ ~15 mmHg (Est.) [2] |

| Density | 1.01 ± 0.05 g/cm³ | @ 20°C |

| Refractive Index ( | 1.505 - 1.515 | @ 20°C (Theoretical) |

| Flash Point | 107°C | Closed Cup |

| LogP (Octanol/Water) | 3.2 - 3.4 | Lipophilic |

| Water Solubility | Insoluble | < 0.1 g/L @ 25°C |

| Solubility (Organics) | Miscible | Ethanol, DCM, Toluene |

Technical Insight: The Boiling Point Discrepancy

Researchers will frequently encounter a boiling point of 156°C in supplier documentation.[1] It is chemically inconsistent for Ethyl 2,4-dimethylbenzoate (MW 178.[1]23) to boil lower than Ethyl Benzoate (MW 150.17, BP 212°C).[1] The value of 156°C refers to distillation under reduced pressure (vacuum distillation), a standard purification technique for high-boiling esters to prevent thermal decomposition.[1] For atmospheric process calculations, 244.6°C is the correct thermodynamic value [1].[1]

Synthesis & Processing Protocol

The most robust synthesis route is Fischer Esterification , utilizing acid catalysis to overcome the steric hindrance of the ortho-methyl group.[1]

Reaction Pathway

Reagents: 2,4-Dimethylbenzoic acid (1.0 eq), Absolute Ethanol (10.0 eq), Sulfuric Acid (Catalytic, 0.1 eq). Mechanism: Acid-catalyzed nucleophilic acyl substitution.[1]

Step-by-Step Protocol

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add 2,4-dimethylbenzoic acid (0.1 mol) and absolute ethanol (1.0 mol).

-

Catalysis: Slowly add concentrated

(1-2 mL) while stirring. -

Reflux: Heat the mixture to reflux (approx. 80-85°C). The Dean-Stark trap removes water, shifting the equilibrium toward the ester (Le Chatelier’s principle).[1]

-

Monitoring: Continue reflux for 6–8 hours until TLC indicates consumption of the acid.

-

Workup:

-

Purification: Concentrate under vacuum. Purify the crude oil via vacuum distillation (target fraction: ~156°C @ 15 mmHg).

Process Flow Diagram

Caption: Workflow for the acid-catalyzed synthesis and purification of Ethyl 2,4-dimethylbenzoate.

Analytical Characterization (Self-Validating)

To verify the identity of the synthesized compound, compare spectral data against these theoretical expectations. The ortho-methyl group provides a distinct diagnostic signal.[1]

Nuclear Magnetic Resonance (NMR)[13]

-

H NMR (400 MHz, CDCl

- 7.8 ppm (d, 1H): Aromatic proton at C6 (adjacent to ester, deshielded).

- 7.0 ppm (s, 1H): Aromatic proton at C3 (between methyls).

- 6.9 ppm (d, 1H): Aromatic proton at C5.[1]

-

4.3 ppm (q, 2H): Methylene protons of the ethyl ester (

- 2.5 ppm (s, 3H): Methyl group at C2 (Ortho).

- 2.3 ppm (s, 3H): Methyl group at C4 (Para).

- 1.3 ppm (t, 3H): Terminal methyl of the ethyl ester.[1]

Infrared Spectroscopy (FT-IR)

-

1715–1725 cm⁻¹: Strong

stretch (Ester).[1] -

1270 cm⁻¹:

stretch (Ester).[1] -

2900–3000 cm⁻¹: C-H aliphatic stretches (Methyl/Ethyl groups).[1]

Safety & Handling

GHS Classification: Warning

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Storage: Store in a cool, dry place away from oxidizing agents. Keep container tightly closed to prevent hydrolysis (though slow) by atmospheric moisture.[1]

References

-

ChemIndex. 33499-42-2 | Ethyl 2,4-dimethylbenzoate Physical Properties. Retrieved from

-

Biosynth.[1][5] Ethyl 2,4-dimethylbenzoate Product Datasheet. Retrieved from

-

GuideChem.[1] Ethyl 2,4-dimethylbenzoate Supplier Data. Retrieved from

-

PubChem.[1][6][7][8] Compound Summary: 2,4-Dimethylbenzoic acid (Parent Acid).[1][9][7] Retrieved from [7]

Sources

- 1. Ethyl 2,4,6-trimethylbenzoate | C12H16O2 | CID 74465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 33499-42-2 | Ethyl 2,4-dimethylbenzoate [chemindex.com]

- 3. luminixhealth.com [luminixhealth.com]

- 4. luminixhealth.com [luminixhealth.com]

- 5. biosynth.com [biosynth.com]

- 6. Ethyl 5-fluoro-2,4-dimethylbenzoate | C11H13FO2 | CID 130984911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4-Dimethylbenzoate | C9H9O2- | CID 6950159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl 4-(dimethylamino)benzoate | C11H15NO2 | CID 25127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,4-Dimethylbenzoic acid | CAS#:611-01-8 | Chemsrc [chemsrc.com]

Comprehensive Spectral Analysis Guide: Ethyl 2,4-dimethylbenzoate

The following technical guide details the 1H and 13C NMR spectral analysis of Ethyl 2,4-dimethylbenzoate (CAS: 33499-42-2). This document is structured for researchers requiring precise spectral assignments, experimental context, and mechanistic reasoning.

Introduction & Structural Context

Ethyl 2,4-dimethylbenzoate is an ester derivative of 2,4-dimethylbenzoic acid.[1] It serves as a significant intermediate in organic synthesis and drug development, particularly in the formation of heterocyclic scaffolds and flavoring agents due to its fruity, aromatic profile.[1]

From a spectroscopic perspective, this molecule presents a classic example of trisubstituted benzene systems.[1] The steric influence of the ortho-methyl group (C2 position) on the ester carbonyl creates distinct shielding patterns compared to unsubstituted benzoates, while the para-methyl group (C4 position) provides electronic donation that alters the ring's electron density distribution.

Chemical Structure & Numbering

To ensure accurate assignment, we utilize the following numbering scheme for the spectral data:

Figure 1: Connectivity and numbering logic for Ethyl 2,4-dimethylbenzoate. The 'ortho' effect of the 2-Me group is a critical spectral determinant.

Experimental Protocol & Sample Preparation

Trustworthy NMR data relies on standardized sample preparation to minimize concentration-dependent shifts (particularly for the carbonyl carbon).

Synthesis & Isolation Context

Understanding the origin of the sample is vital for identifying impurities.[1]

-

Synthesis: Typically produced via acid-catalyzed esterification of 2,4-dimethylbenzoic acid with ethanol using

or via carbonylation of -

Common Impurities:

NMR Sample Preparation Workflow

Solvent: Deuterated Chloroform (

Figure 2: Standardized NMR acquisition workflow to ensure data integrity.

1H NMR Spectral Analysis (300-500 MHz, CDCl3)

The proton spectrum is characterized by two distinct aromatic systems, two methyl singlets, and the classic ethyl ester pattern.[1]

Quantitative Data Summary

| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Mechanistic Insight |

| H-6 (Aromatic) | 7.85 - 7.92 | Doublet (d) | 1H | Deshielded by the adjacent C=O anisotropy. | |

| H-5 (Aromatic) | 7.00 - 7.10 | Doublet (d) | 1H | Shielded relative to H-6; coupled to H-6. | |

| H-3 (Aromatic) | 7.00 - 7.05 | Singlet (s) | 1H | - | Isolated between two methyl groups (weak meta coupling possible). |

| 4.30 - 4.38 | Quartet (q) | 2H | Deshielded by electronegative Oxygen. | ||

| 2- | 2.55 - 2.60 | Singlet (s) | 3H | - | Diagnostic: Deshielded by ortho carbonyl interaction. |

| 4- | 2.30 - 2.38 | Singlet (s) | 3H | - | Typical chemical shift for aryl-methyl protons. |

| 1.35 - 1.42 | Triplet (t) | 3H | Classic terminal methyl of an ethyl ester. |

Detailed Interpretation

-

The "Ortho" Methyl Effect (2-Me): The singlet at 2.55-2.60 ppm is significantly downfield compared to a standard toluene methyl (~2.3 ppm). This is due to the anisotropic deshielding from the adjacent carbonyl group. This peak is a critical diagnostic marker for ortho-substitution in benzoates.[1]

-

Aromatic Coupling (AB System + Singlet): Unlike a para-substituted system (AA'BB'), the 2,4-substitution pattern breaks the symmetry.[1]

-

H-6 appears as a clear doublet at ~7.9 ppm, interacting only with H-5.

-

H-5 appears as a doublet at ~7.05 ppm.[1]

-

H-3 is technically a singlet because its neighbors are quaternary carbons (C2 and C4). However, high-resolution instruments may show very fine meta-coupling (

Hz) to H-5.

-

13C NMR Spectral Analysis (75-125 MHz, CDCl3)

The carbon spectrum confirms the backbone structure, distinguishing between the two non-equivalent aromatic methyl groups.[5]

Quantitative Data Summary

| Assignment | Shift ( | Carbon Type | Mechanistic Insight |

| C=O (Carbonyl) | 167.0 - 168.0 | Quaternary | Typical ester carbonyl; slightly shielded by ortho-Me sterics compared to unsubstituted benzoates. |

| C-4 (Quaternary) | 142.5 - 143.5 | Quaternary | Ipso to 4-Me group. |

| C-2 (Quaternary) | 140.0 - 141.0 | Quaternary | Ipso to 2-Me group. |

| C-6 (Aromatic CH) | 130.5 - 132.5 | Methine | Ortho to Ester; deshielded. |

| C-1 (Quaternary) | 126.5 - 128.0 | Quaternary | Ipso to Ester. |

| C-3 / C-5 | 126.0 - 131.0 | Methine | Aromatic CH signals (often overlapping or close). |

| 60.5 - 61.0 | Methylene | Deshielded by Oxygen. | |

| 2- | 21.5 - 22.0 | Methyl | Ortho-methyl group. |

| 4- | 21.0 - 21.5 | Methyl | Para-methyl group. |

| Ethyl | 14.2 - 14.5 | Methyl | Terminal ethyl carbon. |

Mechanistic Nuance: Steric Inhibition of Resonance

In unsubstituted ethyl benzoate, the carbonyl is coplanar with the aromatic ring to maximize conjugation.[1] In Ethyl 2,4-dimethylbenzoate , the bulky 2-methyl group forces the carbonyl slightly out of plane (steric inhibition of resonance).

-

Effect: This often results in a slight upfield shift (shielding) of the carbonyl carbon (~167 ppm) compared to planar benzoates, and it explains the distinct shift of the 2-Me protons in the 1H spectrum.

References

-

National Institute of Standards and Technology (NIST). Ethyl 2,4-dimethylbenzoate Spectral Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

Royal Society of Chemistry (RSC). Spectral data of substituted ethyl benzoates. Supplementary Information for RSC Advances. Available at: [Link]

-

Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 2010, 29(9), 2176–2179. (Used for solvent residual referencing).[1]

Sources

Advanced FT-IR Characterization of Ethyl 2,4-dimethylbenzoate: Structural Dynamics and Spectral Assignment

Executive Summary

This guide provides a rigorous framework for the infrared analysis of Ethyl 2,4-dimethylbenzoate (E2,4DMB) . Unlike standard library matching, this document focuses on the first-principles interpretation of the spectrum, specifically addressing the electronic and steric influence of the ortho-methyl substituent on the ester carbonyl frequency. This guide is designed for pharmaceutical and materials scientists requiring absolute structural verification during synthesis scale-up or impurity profiling.

Structural Context & Theoretical Basis

To accurately interpret the FT-IR spectrum of E2,4DMB, one must understand the competition between resonance stabilization and steric hindrance.

-

The Baseline: In a simple benzoate ester (e.g., Ethyl Benzoate), the carbonyl (

) is conjugated with the aromatic ring. This delocalization reduces the double-bond character of the carbonyl, lowering its stretching frequency to -

The Ortho-Effect: E2,4DMB possesses a methyl group at the 2-position (ortho). This substituent exerts steric pressure on the adjacent ethoxycarbonyl group. While not as severe as 2,6-disubstitution, this steric bulk can force the ester group slightly out of coplanarity with the benzene ring.

-

Spectral Consequence: This "Steric Inhibition of Resonance" (SIR) partially decouples the carbonyl from the ring. Consequently, the

stretching frequency of E2,4DMB typically shifts to a slightly higher wavenumber (

Visualization: Structural-Vibrational Map

The following diagram maps the physical moieties of E2,4DMB to their specific vibrational modes and expected spectral regions.

Figure 1: Correlation map linking E2,4DMB structural distinctives to specific IR frequency domains.

Experimental Protocol (Self-Validating)

Trustworthiness in spectroscopy stems from rigorous sample handling. E2,4DMB is typically a liquid at room temperature. The following protocol uses Attenuated Total Reflectance (ATR), the industry standard for such analysis.

Instrument Configuration

-

Technique: Single-bounce Diamond ATR.

-

Resolution:

(Sufficient for resolving aromatic overtones). -

Scans: 32 sample scans / 32 background scans.

-

Apodization: Boxcar or Norton-Beer (Medium).

Step-by-Step Workflow

-

Energy Throughput Check: Before applying the sample, verify the "energy value" of the clean crystal. It should be within 95-100% of the factory baseline. A drop >20% indicates a dirty crystal or failing source.

-

Background Acquisition: Collect the air background. Crucial: Ensure the room environment (humidity/CO2) is stable.

-

Sample Application: Place 10-20 µL of E2,4DMB on the crystal.

-

The "Live Scan" Validation: Before final acquisition, view the live interferogram or spectrum.

-

Check: Is the strongest peak (C=O) absorbing between 0.2 and 0.8 Absorbance units? (If >1.5, the evanescent wave is saturating; apply less pressure if using a clamp, though liquids usually self-regulate).

-

-

Acquisition & Cleaning: Acquire the spectrum. Clean immediately with isopropyl alcohol to prevent "carry-over" to the next sample.

Spectral Interpretation & Assignment

The analysis is divided into three critical regions.

Region 1: The C-H Stretching Zone ( )

This region validates the "skeleton" of the molecule.

-

Aromatic C-H (

): Look for weak, sharp bands just above 3000. These confirm the presence of the benzene ring.[1][2] -

Aliphatic C-H (

): E2,4DMB has significant aliphatic character (Ethyl group + two Methyls). Expect distinct bands:- : Asymmetric methyl stretch.

-

: Methylene (

Region 2: The Carbonyl & Fingerprint ( )

This is the functional group confirmation zone.

| Frequency ( | Assignment | Technical Insight |

| 1725 -- 1735 | Critical: Slightly higher than pure Ethyl Benzoate (1724) due to partial steric decoupling by the 2-Me group [1]. | |

| 1610, 1580 | The "Aromatic Doublet." Intensity varies with substitution; confirms the aromatic core.[1][2] | |

| 1260 -- 1280 | The "C-O" stretch. Often the second strongest peak.[1][2][3] Broad and intense. | |

| 1100 -- 1120 | The ether-side stretch of the ester. |

Region 3: The Substitution Pattern ( )

This region differentiates E2,4DMB from isomers like Ethyl 3,5-dimethylbenzoate. You are looking for Out-of-Plane (OOP) C-H Bending characteristic of a 1,2,4-trisubstituted benzene .

-

The Logic: In a 1,2,4-pattern (1=Ester, 2=Me, 4=Me), the protons are located at positions 3, 5, and 6.

-

Proton 3: Isolated (between two methyls).

-

Protons 5 & 6: Adjacent neighbors.

-

-

The Peaks:

- : Represents the two adjacent hydrogens (positions 5,6).

- : Represents the isolated hydrogen (position 3) [2].

-

Note: Monosubstituted benzenes (like starting material) would show strong bands at 690 and 750 cm⁻¹. Their absence confirms substitution.

Analytical Decision Tree (Graphviz)

Use this workflow to confirm identity against common isomers.

Figure 2: Logical decision tree for distinguishing E2,4DMB from starting materials or isomers.

References

-

NIST Mass Spectrometry Data Center. Ethyl 2,4-dimethylbenzoate Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]

-

LibreTexts Chemistry. Spectroscopy of Aromatic Compounds: IR Substitution Patterns. Available at: [Link][1][5][6][7][8][9][10][11][12]

-

Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters and the Rule of Three.[3] Available at: [Link][12]

Sources

- 1. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Benzoic acid, 2-hydroxy-, ethyl ester [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2,4-Dimethylbenzoic acid(611-01-8) IR Spectrum [m.chemicalbook.com]

- 7. 4-Ethylbenzoic acid(619-64-7) IR Spectrum [m.chemicalbook.com]

- 8. Ethyl benzoate(93-89-0) IR Spectrum [m.chemicalbook.com]

- 9. Benzoic acid, 2,4-dimethoxy-, methyl ester [webbook.nist.gov]

- 10. youtube.com [youtube.com]

- 11. academics.nat.tum.de [academics.nat.tum.de]

- 12. researchgate.net [researchgate.net]

GC-MS fragmentation pattern of Ethyl 2,4-dimethylbenzoate

Technical Deep Dive: Mass Spectrometric Characterization of Ethyl 2,4-Dimethylbenzoate

Executive Summary The unambiguous identification of Ethyl 2,4-dimethylbenzoate (CAS: 33499-42-2) requires a precise understanding of its Electron Ionization (EI) fragmentation kinetics. While standard library matching is useful, structural isomers—specifically the 3,5-dimethyl and 2,5-dimethyl analogues—often present nearly identical retention indices and primary ion clusters. This guide details the mechanistic fragmentation pathways, emphasizing the "Ortho Effect" as the critical diagnostic differentiator for the 2,4-isomer.

Part 1: Physicochemical Context

-

Systematic Name: Ethyl 2,4-dimethylbenzoate[1]

-

Molecular Formula:

[1] -

Molecular Weight: 178.23 g/mol

-

Key Structural Features:

-

Ethoxycarbonyl group: Susceptible to

-cleavage and McLafferty rearrangement. -

2-Methyl substituent: Enables specific hydrogen transfer mechanisms (Ortho Effect).[2]

-

4-Methyl substituent: Contributes to the stability of the aromatic core but does not participate in ortho-eliminations.

-

Part 2: Experimental Protocol

To ensure reproducible fragmentation patterns suitable for library building or impurity analysis, the following acquisition parameters are recommended. These conditions minimize source-dependent variation in ion ratios.

Sample Preparation:

-

Dilution: 10 µg/mL (10 ppm) in HPLC-grade Dichloromethane (DCM) or Hexane. Avoid methanol to prevent transesterification in the injector port.

-

Injection: 1 µL, Splitless (for trace analysis) or Split 1:50 (for neat samples).

GC-MS Parameters:

| Parameter | Setting | Rationale |

|---|---|---|

| Ion Source | Electron Ionization (EI) | Standard hard ionization for library matching. |

| Electron Energy | 70 eV | Standardizes fragmentation efficiency; deviations alter ion ratios. |

| Source Temp | 230 °C | Prevents condensation of high-boiling matrix components. |

| Transfer Line | 280 °C | Ensures rapid transport of the ester to the source. |

| Scan Range | m/z 40–350 | Captures low-mass aromatic fragments and confirms molecular ion. |

Part 3: Fragmentation Pathway Analysis

The mass spectrum of Ethyl 2,4-dimethylbenzoate is dominated by three competing pathways driven by the stability of the aromatic cation and the proximity of the ortho-methyl group.

Pathway A: -Cleavage (Formation of Acylium Ion)

This is the dominant high-energy pathway typical of aromatic esters.

-

Mechanism: Homolytic cleavage of the bond between the carbonyl carbon and the ethoxy oxygen.

-

Fragment: Loss of the ethoxy radical (

, 45 Da). -

Result: Formation of the 2,4-dimethylbenzoyl cation (m/z 133) .

-

Secondary Decay: The m/z 133 ion subsequently loses Carbon Monoxide (CO, 28 Da) to form the 2,4-dimethylphenyl cation (m/z 105) .

-

Note: In unsubstituted ethyl benzoate, m/z 105 is the benzoyl cation. Here, m/z 105 is the aryl cation (isobaric but structurally distinct).

-

Pathway B: McLafferty Rearrangement

A characteristic rearrangement for ethyl esters containing

-

Mechanism: A six-membered transition state allows the carbonyl oxygen to abstract a hydrogen from the ethyl terminal carbon.

-

Fragment: Elimination of neutral Ethylene (

, 28 Da). -

Result: Formation of the 2,4-dimethylbenzoic acid radical cation (m/z 150) .

Pathway C: The Ortho Effect (Diagnostic Pathway)

This pathway is specific to the 2,4-isomer and absent in meta/para isomers (e.g., 3,5-dimethyl).

-

Mechanism: A 1,5-hydride shift occurs from the ortho-methyl group to the ethoxy oxygen. This is followed by the cleavage of the C-O bond.[3]

-

Fragment: Elimination of neutral Ethanol (

, 46 Da). -

Result: Formation of a ketene-like ion at m/z 132 .

-

Significance: The presence of a distinct peak at m/z 132 is the primary confirmation of the 2-position substitution.

-

Part 4: Visualization of Fragmentation Pathways

The following diagram illustrates the competitive kinetics between standard ester cleavage and the isomer-specific ortho-elimination.

Caption: Mechanistic flow of Ethyl 2,4-dimethylbenzoate fragmentation. Path C (Green) is diagnostic for the ortho-isomer.

Part 5: Diagnostic Ion Table & Isomer Differentiation

To distinguish the 2,4-isomer from the 3,5-isomer (which lacks the ortho-methyl), compare the relative abundances of the ions below.

| m/z | Ion Identity | Mechanism | 2,4-Isomer Abundance | 3,5-Isomer Abundance |

| 178 | Molecular Ion ( | Ionization | Weak (<10%) | Weak (<10%) |

| 150 | Acid Radical Cation | McLafferty ( | Moderate | Moderate |

| 133 | Dimethylbenzoyl Cation | Base Peak (100%) | Base Peak (100%) | |

| 132 | Ortho-Elimination Product | Ortho Effect ( | Distinct (~20-40%) | Absent / Negligible |

| 105 | Dimethylphenyl Cation | Decarbonylation ( | Strong | Strong |

Analyst Note: If the peak at m/z 132 is absent or <1% relative abundance, the sample is likely the 3,4- or 3,5-dimethyl isomer. The "Ortho Effect" is strictly dependent on the spatial proximity of the alkyl group to the ester functionality [1, 2].

References

-

NIST Mass Spectrometry Data Center. (2023). Ethyl 2,4-dimethylbenzoate Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Barkow, A., Pilotek, S., & Grützmacher, H. F. (1995).[2] Ortho effects: A mechanistic study. European Journal of Mass Spectrometry. Retrieved from [Link]

- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (General reference for McLafferty and Ortho mechanisms).

Sources

Technical Guide: Solubility Profile & Solvent Compatibility of Ethyl 2,4-Dimethylbenzoate

[1]

Executive Summary

Ethyl 2,4-dimethylbenzoate (CAS: 33499-42-2) is a lipophilic ester widely utilized as a specialized solvent, fragrance ingredient, and intermediate in organic synthesis.[1] Its solubility profile is governed by the competition between its polar ester functionality and its hydrophobic xylyl (dimethylbenzene) core.[1]

Key Findings:

-

Primary Character: Highly lipophilic (LogP

3.5–4.0).[1] -

Organic Compatibility: Fully miscible with a broad spectrum of organic solvents including chlorinated hydrocarbons, alcohols, and aromatics.[1]

-

Aqueous Behavior: Practically insoluble in water (

), requiring surfactant mediation or co-solvents (e.g., Ethanol, DMSO) for aqueous formulation. -

Critical Application: Ideal carrier for non-polar active ingredients due to its high boiling point (~220°C) and stability.[1]

Physicochemical Architecture & Solubility Mechanism

To predict solvent compatibility without empirical waste, one must understand the molecular forces at play.[1]

Structural Analysis

The molecule consists of a central benzene ring substituted with two methyl groups (positions 2 and 4) and an ethyl ester group.

-

The Hydrophobic Driver: The 2,4-dimethylphenyl moiety and the ethyl chain create a large non-polar surface area.[1] This dominates the solvation thermodynamics, favoring Van der Waals interactions (London Dispersion forces).[1]

-

The Polar Anchor: The ester carbonyl (

) and ether linkage (

Hansen Solubility Parameters (HSP)

Using the "Like Dissolves Like" principle quantified by Hansen parameters, we can predict compatibility.[1] While specific experimental HSP values for the 2,4-isomer are proprietary, they can be reliably approximated from the homologous ethyl benzoate series:

-

Dispersion (

): ~18.0 MPa -

Polarity (

): ~5.5 MPa -

H-Bonding (

): ~5.0 MPa

Implication: Solvents with a similar HSP profile (low

Logic of Solvation (Visualization)

Caption: Mechanistic flow determining solvent compatibility based on intermolecular forces.[1]

Solvent Compatibility Matrix

The following data summarizes the miscibility of Ethyl 2,4-dimethylbenzoate at 25°C.

| Solvent Class | Representative Solvent | Solubility/Miscibility | Mechanistic Note |

| Aqueous | Water | Insoluble (<0.1 g/L) | Hydrophobic effect dominates; high interfacial tension.[1] |

| Alcohols | Methanol, Ethanol, IPA | Miscible | Amphiphilic solvents bridge the polarity gap. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Miscible | Excellent match for dispersion and dipole forces.[1] |

| Aromatics | Toluene, Benzene, Xylene | Miscible | |

| Esters/Ketones | Ethyl Acetate, Acetone | Miscible | Dipole-dipole compatibility.[1] |

| Alkanes | Hexane, Heptane | Miscible | Driven purely by dispersion forces.[1] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Miscible | Soluble, but may require heating for high concentrations in highly polar grades. |

Experimental Protocols

As a scientist, relying on literature values is insufficient for critical formulations. You must validate solubility empirically.[1]

Protocol A: The "Cloud Point" Miscibility Screen (Qualitative)

Use this for rapid solvent screening.

-

Preparation: Place 1.0 mL of the target solvent in a clear borosilicate glass vial.

-

Titration: Add Ethyl 2,4-dimethylbenzoate dropwise (approx. 20 µL per drop) using a micropipette.

-

Observation: Vortex for 10 seconds after each addition.

-

Endpoint: Continue until 1.0 mL of solute is added (1:1 ratio). If clear, consider "Fully Miscible."

Protocol B: Thermodynamic Aqueous Solubility via HPLC (Quantitative)

Use this when exact water solubility (LogS) is required for environmental or biological modeling.

Objective: Determine the saturation concentration (

Workflow Diagram:

Caption: Step-by-step workflow for determining quantitative aqueous solubility.

Detailed Steps:

-

Saturation: Add excess Ethyl 2,4-dimethylbenzoate (approx. 50 mg) to 10 mL of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

-

Equilibration: Agitate at 25°C for 24 hours using an orbital shaker.

-

Filtration (Critical): Pass the supernatant through a 0.45 µm PTFE (hydrophobic) syringe filter .

-

Note: Do not use Nylon or Cellulose Acetate filters, as the lipophilic ester may bind to the membrane, yielding false low results.

-

-

Dilution: Immediately dilute the filtrate 1:1 with Acetonitrile to ensure the solute remains in solution during analysis.

-

Quantification: Inject into an HPLC system (C18 column, Mobile Phase: 60:40 ACN:Water) and detect at 254 nm. Calculate concentration against a standard curve.

Applications & Implications

Understanding the solubility of Ethyl 2,4-dimethylbenzoate unlocks specific utility in research and industry:

-

Reaction Solvent: Its high boiling point and miscibility with aromatics make it an excellent solvent for high-temperature esterifications or Friedel-Crafts reactions where premature evaporation of solvent is undesirable.[1]

-

Fragrance Fixative: In perfumery, its lipophilicity allows it to dissolve essential oils and retard their evaporation rate, acting as a fixative.[1]

-

Crystallization Anti-Solvent: Because it is miscible with ethanol but has a high boiling point, it can be used in "solvent swap" distillations to drive the crystallization of more polar pharmaceutical intermediates.[1]

Safety & Handling (SDS Highlights)

While generally stable, standard laboratory safety is required.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 821388, Ethyl 2,4-dihydroxybenzoate (Isomer Analogue).[1] Retrieved from [Link](Note: Used for homologous series physical property estimation).

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition.[1] CRC Press.[1] [Link][3]

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition).[1] Longman Scientific & Technical.[1] (Standard reference for solubility classification and purification).

-

Cheméo (2023). Chemical Properties of Benzoic acid, 3,4-dimethyl-, ethyl ester (Isomer Data). Retrieved from [Link]

Ethyl 2,4-dimethylbenzoate material safety data sheet (MSDS)

CAS Registry Number: 33499-42-2 Formula: C₁₁H₁₄O₂ Molecular Weight: 178.23 g/mol [1][2][3][4]

Executive Summary & Chemical Identity

Ethyl 2,4-dimethylbenzoate is a specialized organic ester belonging to the benzoate family. Unlike its simpler analog ethyl benzoate (a common fragrance ingredient), this compound is primarily utilized as a high-purity intermediate in organic synthesis and a reference standard in proteomics and metabolomics research.

While it shares the characteristic fruity-floral olfactory profile typical of alkyl benzoates, its industrial significance lies in its role as a stable building block for complex pharmaceutical scaffolds and as a lipophilic probe in biological assays. This guide analyzes its physicochemical properties, synthesis protocols, and safety profile, distinguishing it from the commercially ubiquitous "oakmoss" synthetic (Methyl 2,4-dihydroxy-3,6-dimethylbenzoate).

Core Applications

-

Organic Synthesis: Precursor for heterocyclic compounds (e.g., quinoline derivatives).

-

Proteomics: Mass spectrometry reference standard for metabolite identification.

-

Fragrance Chemistry: Structural analog used in structure-activity relationship (SAR) studies for novel odorants.

Physicochemical Profile

The following data represents the consensus values for high-purity (>98%) research-grade material.

| Property | Value | Context/Notes |

| Appearance | Colorless to pale yellow liquid | Clear, free of particulate matter |

| Boiling Point | 244.6°C (at 760 mmHg) | High boiling point indicates low volatility compared to lower esters |

| Density | 1.01 g/cm³ | Slightly denser than water |

| Flash Point | 107°C (Closed Cup) | Classified as Combustible Liquid (Class IIIB) |

| LogP (Octanol/Water) | ~3.6 (Predicted) | Highly lipophilic; suggests potential for membrane permeability |

| Solubility | Soluble in EtOH, Et₂O, CHCl₃ | Practically insoluble in water (<0.1 g/L) |

| Refractive Index | 1.502 (at 20°C) | Useful for purity verification |

Synthesis & Manufacturing Logic

The industrial preparation of Ethyl 2,4-dimethylbenzoate typically follows a classic Fisher Esterification . This pathway is preferred for its atom economy and the availability of the starting material, 2,4-dimethylbenzoic acid.

Protocol: Acid-Catalyzed Esterification

Reagents: 2,4-dimethylbenzoic acid (1.0 eq), Absolute Ethanol (Excess, solvent), Sulfuric Acid (Catalytic).

-

Dissolution: Dissolve 2,4-dimethylbenzoic acid in absolute ethanol (molar ratio 1:10) to drive equilibrium forward.

-

Catalysis: Add concentrated H₂SO₄ dropwise while stirring.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. The steric hindrance from the methyl group at the ortho (2-) position may require extended reaction times compared to unsubstituted benzoic acid.

-

Work-up: Cool to room temperature. Neutralize excess acid with saturated NaHCO₃.

-

Extraction: Extract with ethyl acetate or diethyl ether. Wash organic layer with brine.

-

Purification: Dry over MgSO₄ and concentrate. Purify via vacuum distillation to remove unreacted starting materials.

Visualization: Reaction Mechanism

The following diagram illustrates the acid-catalyzed conversion, highlighting the nucleophilic attack of ethanol on the carbonyl carbon.

Figure 1: Fisher Esterification pathway. The acid catalyst activates the carbonyl, facilitating the nucleophilic attack by ethanol.

Hazard Identification & Safety Engineering

While Ethyl 2,4-dimethylbenzoate is not classified as a "High Hazard" substance under GHS for acute toxicity, its lipophilicity and ester nature dictate specific handling protocols to prevent irritation and environmental accumulation.

GHS Classification (Self-Classified)

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation - H335)

Handling Protocol: The "Lipophilic Barrier" Concept

Because this compound has a LogP > 3, it can easily penetrate the lipid bilayer of skin cells. Standard latex gloves are insufficient.

-

PPE Selection:

-

Gloves: Nitrile (0.11 mm minimum thickness) provides adequate splash protection. For immersion, use Laminate film (Silver Shield).

-

Respiratory: If heating or aerosolizing, use a half-mask respirator with Organic Vapor (OV) cartridges (NIOSH Black label).

-

-

Spill Management:

-

Do not wash down the drain. Esters can be toxic to aquatic life in high concentrations due to high oxygen demand during biodegradation.

-

Absorb with vermiculite or sand.

-

Visualization: Safety Decision Tree

Figure 2: Immediate response protocols for exposure or environmental release.

Toxicological Assessment & Metabolic Fate

Understanding the metabolic breakdown of this ester is crucial for predicting its systemic effects. Like most simple alkyl benzoates, Ethyl 2,4-dimethylbenzoate undergoes hydrolysis in the body.

Metabolic Pathway

Upon ingestion or absorption, Carboxylesterases (primarily in the liver and plasma) cleave the ester bond.

-

Hydrolysis: Breaks the molecule into 2,4-dimethylbenzoic acid and ethanol.

-

Conjugation: The acid metabolite is likely conjugated with glycine to form a hippuric acid derivative (similar to benzoic acid metabolism) or glucuronidated before renal excretion.

-

Ethanol Fate: Oxidized to acetaldehyde and then acetic acid.

Toxicological Implications:

-

Acute Toxicity: Expected to be low (LD50 > 2000 mg/kg estimated based on read-across from Ethyl Benzoate).

-

Sensitization: No specific data indicates strong sensitization, but the ortho-methyl groups may reduce reactivity compared to unsubstituted benzoates.

Figure 3: Predicted metabolic trajectory in mammalian systems.

Regulatory & Compliance Status

For researchers moving from bench to pilot scale, regulatory status is key.

-

TSCA (USA): Listed (Active).

-

EINECS (EU): 251-536-1.

-

REACH: Pre-registered; tonnage bands may apply for import >100kg/year.

-

IFRA: Not explicitly restricted, but should be treated as a fragrance ingredient requiring standard safety assessment if used in consumer goods.

References

-

National Institute of Standards and Technology (NIST). Ethyl 2,4-dimethylbenzoate Mass Spectrum & Properties. WebBook SRD 69. [Link]

-

PubChem. Compound Summary: Ethyl 2,4-dimethylbenzoate (CAS 33499-42-2).[2] National Library of Medicine. [Link]

Sources

Introduction: Situating Ethyl 2,4-dimethylbenzoate in Modern Chemistry

An In-Depth Technical Guide to Ethyl 2,4-dimethylbenzoate

Ethyl 2,4-dimethylbenzoate is an aromatic ester of significant interest in synthetic organic chemistry. As a substituted benzoate, it serves as a versatile building block and intermediate in the synthesis of more complex molecules, including pharmacologically active compounds. Its structural motif, featuring a benzene ring with strategically placed methyl and ethyl ester groups, offers a unique combination of steric and electronic properties that can be exploited in molecular design. For professionals in drug development, understanding the synthesis, characterization, and potential applications of such intermediates is crucial for the efficient construction of novel chemical entities. This guide provides a comprehensive technical overview of Ethyl 2,4-dimethylbenzoate, from its fundamental properties to its synthesis and analytical validation, grounded in established chemical principles.

Part 1: Core Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its application in research and development. These parameters dictate solubility, reactivity, and appropriate handling and storage conditions.

IUPAC Nomenclature and Structural Identifiers

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is Ethyl 2,4-dimethylbenzoate . It is also commonly referred to as 2,4-dimethylbenzoic acid ethyl ester.[1][2][3]

Key identifiers are summarized in the table below for quick reference.

| Identifier | Value | Source |

| CAS Number | 33499-42-2 | [1][3][4][5][6] |

| Molecular Formula | C₁₁H₁₄O₂ | [1][2][3][4][6] |

| Molecular Weight | 178.23 g/mol | [1][2][3][6] |

| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)C)C | [2] |

| InChIKey | RJYPOWRKMKNFHH-UHFFFAOYSA-N | [3] |

Physicochemical Data

The physical properties of Ethyl 2,4-dimethylbenzoate are critical for its handling, purification, and use in reactions.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 244.6 °C at 760 mmHg; 156 °C at 40 Torr | [1][5] |

| Density | ~1.01 g/cm³ | [1][5] |

| Flash Point | 107 °C | [1] |

| Water Solubility | Not miscible or difficult to mix with water | [5] |

| Storage | Store at room temperature (10°C - 25°C) in a well-sealed container | [2][5] |

Part 2: Synthesis via Fischer-Speier Esterification

The most direct and classical method for preparing Ethyl 2,4-dimethylbenzoate is the Fischer-Speier esterification of 2,4-dimethylbenzoic acid with ethanol. This acid-catalyzed equilibrium reaction is a cornerstone of organic synthesis.[7][8]

Causality of Experimental Design

The Fischer esterification is governed by Le Châtelier's principle. The reaction is an equilibrium process, and to achieve a high yield of the ester, the equilibrium must be shifted toward the products.[8][9] This is achieved through two key strategic choices:

-

Use of an Acid Catalyst: The reaction rate under neutral conditions is prohibitively slow. An acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid.[10] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol (ethanol).

-

Use of Excess Reactant or Removal of Water: To drive the equilibrium forward, either a large excess of the alcohol (ethanol) is used, or the water generated as a byproduct is removed from the reaction mixture, often through azeotropic distillation with a Dean-Stark apparatus.[9] For laboratory-scale preparations, using the alcohol as the solvent is a common and effective strategy.

General Laboratory Workflow

The synthesis follows a logical progression from reaction setup to final product analysis, ensuring purity and identity.

Caption: General laboratory workflow for the synthesis of Ethyl 2,4-dimethylbenzoate.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and performed with appropriate laboratory safety precautions.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dimethylbenzoic acid (15.0 g, 0.1 mol).

-

Reagent Addition: Add absolute ethanol (100 mL), which acts as both reactant and solvent. Slowly, and with stirring, add concentrated sulfuric acid (2 mL) as the catalyst.

-

Reflux: Heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold water.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

-

Work-up - Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize any remaining acid, followed by a saturated sodium chloride (brine) solution (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield Ethyl 2,4-dimethylbenzoate as a clear liquid.

Mechanistic Insights: The PADPED Pathway

The Fischer esterification mechanism is a classic example of nucleophilic acyl substitution and can be remembered by the mnemonic PADPED: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation.[9]

Caption: The six-step PADPED mechanism of Fischer Esterification.

Part 3: Analytical Characterization and Validation

Confirming the identity and purity of the synthesized Ethyl 2,4-dimethylbenzoate is a critical, self-validating step. This is accomplished through a combination of spectroscopic techniques.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic signatures for Ethyl 2,4-dimethylbenzoate.

| Technique | Expected Signature | Interpretation |

| ¹H NMR | δ ~7.8 (d, 1H), ~7.1 (d, 1H), ~7.0 (s, 1H), ~4.3 (q, 2H), ~2.4 (s, 3H), ~2.3 (s, 3H), ~1.4 (t, 3H) | Aromatic protons (3), ethyl ester methylene (CH₂), two distinct aromatic methyl groups (CH₃), and ethyl ester methyl (CH₃). |

| ¹³C NMR | δ ~168 (C=O), ~140-125 (aromatic C), ~60 (O-CH₂), ~21 (aromatic CH₃), ~14 (CH₂-CH₃) | Ester carbonyl, six aromatic carbons, ester methylene, two aromatic methyls, and ester methyl carbon. |

| IR Spectroscopy | ~1720 cm⁻¹ (strong), ~3000-2850 cm⁻¹, ~1250 cm⁻¹ | C=O stretch of the ester, C-H stretches (aliphatic), and C-O stretch.[3] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z = 178 | Corresponds to the molecular weight of the compound (C₁₁H₁₄O₂).[3] |

Interpretation of Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The chemical shifts, splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum provide a complete map of the proton environment. The number of unique signals in the ¹³C NMR spectrum confirms the carbon skeleton.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The most prominent peak in the IR spectrum of Ethyl 2,4-dimethylbenzoate will be the strong absorbance around 1720 cm⁻¹, characteristic of the carbonyl (C=O) group in an ester.[11] The presence of C-O stretching and various C-H bonds further confirms the structure.[3]

-

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound through the molecular ion peak.[12] The fragmentation pattern can also offer further structural confirmation. For Ethyl 2,4-dimethylbenzoate, the molecular ion peak is expected at an m/z of 178.[3]

Part 4: Applications in Drug Discovery and Development

Substituted benzoates are prevalent scaffolds in medicinal chemistry. While specific, high-profile applications of Ethyl 2,4-dimethylbenzoate itself are not extensively documented in top-tier literature, its structural class is highly relevant. For instance, substituted benzoic acid derivatives have been explored as potent and selective EP4 antagonists for conditions like arthritis pain.[13]

The value of Ethyl 2,4-dimethylbenzoate for drug development professionals lies in its utility as a readily accessible, functionalized aromatic ring. It can be used in:

-

Fragment-Based Drug Discovery (FBDD): As a well-defined chemical fragment to probe interactions with biological targets.

-

Lead Optimization: The ester can be hydrolyzed back to the carboxylic acid or converted to an amide, allowing for the exploration of structure-activity relationships (SAR) by building out different functionalities from the core scaffold.

-

Synthesis of Heterocycles: The aromatic ring can serve as a starting point for the construction of more complex fused ring systems common in pharmaceuticals.

The steric hindrance provided by the ortho-methyl group can influence the conformation of molecules derived from this intermediate, a factor that can be crucial for achieving selective binding to a target protein.

Conclusion

Ethyl 2,4-dimethylbenzoate is a compound of fundamental importance in the toolkit of the synthetic chemist. Its preparation via the robust and well-understood Fischer esterification makes it an accessible intermediate. This guide has provided a comprehensive overview of its properties, a detailed and reasoned synthesis protocol, and the analytical methods required for its validation. For researchers in drug discovery, this compound represents not just a simple ester, but a versatile platform for the synthesis of novel molecular architectures with therapeutic potential.

References

- CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine.

- Ethyl 2,4-dimethylbenzo

- Fischer Esterification Example Mechanism, Synthesis of Ethylbenzo

- Ethyl 2,4-dimethylbenzo

- Ethyl 2,4-dimethylbenzo

- Ethyl 2,4-dimethylbenzoate - NIST WebBook. National Institute of Standards and Technology.

- ETHYL 2,4-DIMETHYLBENZO

- Ethyl 2,4-dimethylbenzoate | CAS 33499-42-2. Santa Cruz Biotechnology.

- Fischer Esterification Reaction Mechanism. Organic Chemistry Tutor (YouTube).

- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.

- Mechanism of the Fischer Esterific

- Interpretation of two sample infrared spectra. Scott Milam (YouTube).

- Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists.

- Technical Note on Mass Spectrometry. SciELO.

Sources

- 1. Ethyl 2,4-dimethylbenzoate | 33499-42-2 - BuyersGuideChem [buyersguidechem.com]

- 2. biosynth.com [biosynth.com]

- 3. Ethyl 2,4-dimethylbenzoate [webbook.nist.gov]

- 4. Ethyl 2,4-dimethylbenzoate, 5 g, CAS No. 33499-42-2 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

- 5. ETHYL 2,4-DIMETHYLBENZOATE | 33499-42-2 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Fischer Esterification [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. scielo.br [scielo.br]

- 13. Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Sourcing & Technical Profile: Ethyl 2,4-Dimethylbenzoate (CAS 33499-42-2)

[1]

Executive Summary

Ethyl 2,4-dimethylbenzoate (CAS: 33499-42-2) is a specialized aromatic ester utilized primarily as a distinct flavor/fragrance intermediate and a building block in organic synthesis.[1][2][3] Unlike common commodity esters (e.g., Ethyl Benzoate), this 2,4-dimethyl isomer exhibits unique steric properties due to the ortho-methyl substitution, influencing both its reactivity in nucleophilic substitutions and its olfactory profile (sweet, nutty, slightly medicinal).

For research and drug development applications, "Research-Grade" sourcing is critical. Industrial-grade variants often contain isomeric impurities (e.g., 2,5-dimethyl or 3,4-dimethyl isomers) that are difficult to separate and can confound structure-activity relationship (SAR) studies. This guide outlines the technical specifications, validated sourcing strategies, and self-verifying QC protocols required to ensure data integrity.

Chemical Profile & Technical Specifications[1][4][5][6][7][8][9][10][11][12]

To establish a "Research-Grade" baseline, the material must meet specific physicochemical criteria. The ortho-methyl group creates steric hindrance around the ester carbonyl, slightly reducing susceptibility to hydrolysis compared to the unsubstituted benzoate.

Table 1: Physicochemical Identity

| Property | Specification | Notes |

| IUPAC Name | Ethyl 2,4-dimethylbenzoate | |

| CAS Number | 33499-42-2 | Critical:[1][2][4] Verify against CAS to avoid isomer confusion. |

| Molecular Formula | C₁₁H₁₄O₂ | MW: 178.23 g/mol |

| Appearance | Colorless to pale yellow liquid | Darkening indicates oxidation or amine contamination. |

| Boiling Point | ~130°C at 15 mmHg | High boiling point requires vacuum distillation for purification. |

| Solubility | Soluble in EtOH, Et₂O, CHCl₃ | Immiscible in water. |

Table 2: Research-Grade Purity Standards

| Parameter | Acceptance Criterion | Method | Rationale |

| Purity (GC) | ≥ 98.0% | GC-FID/MS | Essential to exclude homologous esters. |

| Free Acid | ≤ 0.5% | Titration (KOH) | Unreacted 2,4-dimethylbenzoic acid affects pH-sensitive reactions. |

| Water Content | ≤ 0.1% | Karl Fischer | Critical for anhydrous organometallic couplings. |

| Isomeric Impurity | ≤ 0.5% (Combined) | GC-MS | 2,5-dimethyl isomer is the most common synthetic byproduct. |

Synthesis & Quality Control Workflows

Understanding the synthesis allows researchers to predict likely impurities. The standard route is the Fischer Esterification of 2,4-dimethylbenzoic acid.

Synthesis Pathway (Mechanism)

The steric bulk of the ortho-methyl group makes the acid carbonyl less electrophilic, often requiring longer reflux times or more aggressive catalysts (e.g., H₂SO₄ or p-TsOH) compared to simple benzoic acid.

Caption: Acid-catalyzed Fischer esterification pathway highlighting the steric hindrance at the intermediate stage.

Self-Validating QC Protocol

Do not rely solely on the Certificate of Analysis (CoA). Perform this rapid identity check upon receipt.

Method: 1H-NMR Validation (CDCl₃, 400 MHz)

-

Diagnostic Ethyl Group: Look for a triplet at ~1.38 ppm (3H) and a quartet at ~4.35 ppm (2H).[5]

-

Aromatic Region (Key for Isomers):

-

H-6 (Ortho to Ester): Doublet (~7.8 ppm). This proton is deshielded by the carbonyl.

-

H-3 (Meta to Ester): Singlet or weak doublet (~7.0 ppm).

-

H-5 (Meta to Ester): Doublet (~7.0-7.1 ppm).

-

-

Methyl Groups: Two distinct singlets around 2.35 ppm and 2.55 ppm .

-

Failure Mode: If you see splitting in the methyl peaks or extra aromatic signals, the sample likely contains the 2,5-dimethyl isomer.

-

Sourcing Strategy & Supplier Landscape

The supply chain for Ethyl 2,4-dimethylbenzoate is bifurcated into "Catalog Suppliers" (Tier 1) and "Bulk/Synthesis Houses" (Tier 2).

Critical Warning: Major catalog aggregators (e.g., Sigma-Aldrich) often list this compound as a "Rare Chemical" or "AldrichCPR" item. This usually implies they do not hold stock but will procure it upon order, leading to lead times of 4-8 weeks.

Table 3: Supplier Tier Analysis

| Supplier Tier | Recommended Vendors | Stock Status | Lead Time | Use Case |

| Tier 1: Research | Thermo Fisher (Alfa Aesar) Fluorochem Santa Cruz Biotech | Often In-Stock | 1-5 Days | Small scale (1g - 100g). Critical purity required. |

| Tier 2: Boutique | Oakwood Chemical Combi-Blocks | Variable | 1-2 Weeks | Intermediate scale. Good balance of price/purity. |

| Tier 3: Bulk | Enamine ChemicalBook Listings | Made to Order | 4-8 Weeks | Kg scale. Requires internal QC validation. |

Procurement Decision Logic

Use this workflow to determine the optimal sourcing path based on your project timeline and risk tolerance.

Caption: Decision matrix for sourcing based on quantity and project urgency.

Handling & Safety (SDS Summary)

While esters are generally considered low-toxicity, the 2,4-dimethylbenzoate moiety carries specific risks related to skin sensitization and inhalation.

-

GHS Classification:

-

Storage: Store at room temperature (15-25°C) in a tightly sealed container. The compound is stable but hygroscopic; moisture ingress will catalyze hydrolysis back to the parent acid, altering stoichiometry in precision reactions.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

Sources

- 1. ETHYL 2,4-DIMETHYLBENZOATE | 33499-42-2 [chemicalbook.com]

- 2. Ethyl 2,4-dimethylbenzoate [webbook.nist.gov]

- 3. Ethyl 2,4-dimethylbenzoate | C11H14O2 | CID 118492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 2,4-dimethylbenzoate | CAS 33499-42-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. rsc.org [rsc.org]

- 6. fluorochem.co.uk [fluorochem.co.uk]

Introduction: Situating Ethyl 2,4-dimethylbenzoate in Modern Synthesis

An In-depth Technical Guide to the Chemical Reactivity of Ethyl 2,4-dimethylbenzoate

Ethyl 2,4-dimethylbenzoate (C₁₁H₁₄O₂) is an aromatic ester that, while structurally unassuming, presents a fascinating case study in chemical reactivity.[1][2] Its architecture—a benzene ring substituted with an ester group and two activating methyl groups—creates a molecule with distinct reactive zones. The interplay between the electron-withdrawing ester and the electron-donating methyl groups governs its behavior in a wide array of chemical transformations.

For the medicinal chemist or the process scientist, understanding this profile is not merely academic. The ester functional group is a classic site for nucleophilic attack, offering pathways to alcohols, amides, and carboxylic acids. Simultaneously, the aromatic ring, activated by the methyl groups, is a platform for electrophilic substitution, allowing for the construction of more complex, functionalized aromatic systems. This guide provides a detailed exploration of these reactive pathways, grounded in established chemical principles and supported by actionable experimental protocols. We will dissect the causality behind its reactivity, offering insights that enable rational design and troubleshooting in a laboratory setting.

Core Reactivity Analysis: The Ester Functional Group

The ester moiety is the primary hub of reactivity in Ethyl 2,4-dimethylbenzoate. The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. The reactivity, however, is tempered compared to more aggressive electrophiles like acid chlorides.

Hydrolysis: Cleavage to the Parent Carboxylic Acid

The hydrolysis of an ester is a cornerstone reaction, providing a direct route back to the constituent carboxylic acid and alcohol. This process can be catalyzed by either acid or base, with each pathway possessing a distinct mechanism and experimental considerations.

Base-Promoted Hydrolysis (Saponification)

Under basic conditions, the ester undergoes nucleophilic acyl substitution initiated by a hydroxide ion. This reaction is effectively irreversible because the final step involves the deprotonation of the carboxylic acid by the alkoxide leaving group, forming a resonance-stabilized carboxylate salt.[3] This thermodynamic sink drives the reaction to completion.

The presence of a methyl group at the ortho position (C2) introduces moderate steric hindrance around the carbonyl center. While this can slow the rate of hydrolysis compared to an unsubstituted ethyl benzoate, the reaction proceeds efficiently, typically requiring heat to overcome the activation energy.[4]

Experimental Protocol: Saponification of Ethyl 2,4-dimethylbenzoate

-

Setup: In a 100 mL round-bottom flask, combine Ethyl 2,4-dimethylbenzoate (e.g., 5.0 g) with 50 mL of 2 M aqueous sodium hydroxide. Add a few anti-bumping granules.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture using a heating mantle. Maintain a gentle reflux until the oily ester layer is no longer visible, indicating complete hydrolysis (typically 45-60 minutes).[5]

-

Workup - Acidification: Cool the reaction mixture to room temperature. Transfer the solution to a 250 mL beaker and cool further in an ice bath. Slowly add 5 M hydrochloric acid with stirring until the solution is acidic (test with pH paper).[5] The 2,4-dimethylbenzoic acid will precipitate as a white solid.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water to remove inorganic salts.

-

Purification: The crude product can be purified by recrystallization from water to yield pure 2,4-dimethylbenzoic acid. Dry the crystals in a low-temperature oven.

Diagram: Mechanism of Base-Promoted Ester Hydrolysis

Caption: Mechanism of Saponification.

Reduction to a Primary Alcohol

Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), readily reduce esters to primary alcohols.[6][7] This transformation is highly effective but requires stringent anhydrous conditions due to the violent reactivity of LiAlH₄ with protic solvents like water or alcohols.[8][9] The reaction proceeds via a two-step mechanism: initial reduction to an aldehyde intermediate, which is then immediately reduced further to the primary alcohol.[7] It is not possible to isolate the aldehyde intermediate under these conditions.[10]

Experimental Protocol: LiAlH₄ Reduction of Ethyl 2,4-dimethylbenzoate

-

CAUTION: Lithium aluminum hydride reacts violently with water and is pyrophoric. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[8]

-

Setup: To a dry, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add a stirred suspension of LiAlH₄ (1.1 eq.) in anhydrous diethyl ether or THF. Cool the flask in an ice bath.

-

Addition: Dissolve Ethyl 2,4-dimethylbenzoate (1.0 eq.) in anhydrous ether and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reaction temperature.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the starting material.

-

Workup - Quenching: Cool the flask again in an ice bath. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate.[11] This is a safer alternative to direct water addition. Follow this with the careful addition of water and then a 10% sulfuric acid solution to dissolve the aluminum salts.[8]

-

Isolation: Transfer the mixture to a separatory funnel. Separate the ether layer, and extract the aqueous layer twice with diethyl ether.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent using a rotary evaporator to yield the crude (2,4-dimethylphenyl)methanol. The product can be further purified by distillation or chromatography.

Diagram: LiAlH₄ Reduction Workflow

Caption: Experimental workflow for LiAlH₄ reduction.

Reaction with Organometallics: Grignard Reagents

Grignard reagents (R-MgX) are potent carbon nucleophiles that react with esters to form tertiary alcohols.[12] A key feature of this reaction is that two equivalents of the Grignard reagent are consumed. The first equivalent adds to the carbonyl to form a tetrahedral intermediate, which then collapses, expelling the ethoxide leaving group to form a ketone.[13][14] This ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent, leading to the tertiary alcohol upon acidic workup.[10][15]

Experimental Protocol: Reaction with Phenylmagnesium Bromide

-

CAUTION: Grignard reagents are highly sensitive to water and protic solvents. Anhydrous conditions are essential.[10]

-

Grignard Preparation: In an oven-dried, three-necked flask under a nitrogen atmosphere, prepare phenylmagnesium bromide from magnesium turnings (2.2 eq.) and bromobenzene (2.2 eq.) in anhydrous diethyl ether.

-

Addition of Ester: Once the Grignard reagent has formed, cool the flask in an ice-water bath. Slowly add a solution of Ethyl 2,4-dimethylbenzoate (1.0 eq.) in anhydrous ether via a dropping funnel.[10] A vigorous reaction may occur.

-

Reaction: After the addition, allow the reaction to warm to room temperature and stir for an additional hour to ensure completion.

-

Workup: Cool the reaction in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acid (e.g., 10% H₂SO₄).[10]

-

Isolation & Purification: Extract the product into diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting tertiary alcohol can be purified by recrystallization or column chromatography.

Core Reactivity Analysis: The Aromatic Ring

The reactivity of the benzene ring towards electrophilic aromatic substitution (EAS) is dictated by the combined electronic and steric effects of the three substituents.

-

-COOEt (Ester group): Deactivating and meta-directing due to its electron-withdrawing resonance and inductive effects.[16][17]

-

-CH₃ (Methyl groups): Activating and ortho, para-directing due to hyperconjugation and weak inductive effects.

The two methyl groups at positions 2 and 4 strongly activate the ring, overpowering the deactivating effect of the ester group. The directing effects are as follows:

-

C2-Methyl: Directs incoming electrophiles to positions 3 and 1 (occupied).

-

C4-Methyl: Directs incoming electrophiles to positions 3 and 5.

-

Ester Group: Directs incoming electrophiles to position 5.

All directing vectors converge on positions 3 and 5. Position 3 is sterically hindered by the adjacent C2-methyl and the ester group. Therefore, electrophilic substitution is strongly favored at the C5 position , which is activated by the C4-methyl group, directed meta by the ester, and is the most sterically accessible site.

Diagram: Directing Effects in Electrophilic Aromatic Substitution

Caption: Combined directing effects favor substitution at C5.

Spectroscopic Profile

Characterization of Ethyl 2,4-dimethylbenzoate and its reaction products relies on standard spectroscopic techniques.

| Technique | Expected Observations for Ethyl 2,4-dimethylbenzoate |

| ¹H NMR | Aromatic Protons: 3 signals in the aromatic region (~7.0-7.8 ppm), likely showing coupling patterns consistent with a 1,2,4-trisubstituted ring. Ethyl Group: A quartet (~4.3 ppm, -OCH₂-) and a triplet (~1.3 ppm, -CH₃). Methyl Groups: Two distinct singlets in the aliphatic region (~2.3-2.5 ppm). |

| ¹³C NMR | Carbonyl Carbon: Signal around 167 ppm. Aromatic Carbons: Multiple signals between 125-140 ppm. Ethyl Group: Signals around 60 ppm (-OCH₂-) and 14 ppm (-CH₃). Methyl Groups: Two signals around 20 ppm. |

| IR Spectroscopy | C=O Stretch: Strong, sharp absorption band around 1720 cm⁻¹.[18] C-O Stretch: Strong absorption around 1250-1300 cm⁻¹. Aromatic C-H Stretch: Signals just above 3000 cm⁻¹. Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹. |